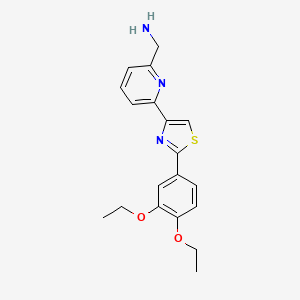
(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)methanamine is a complex organic compound with the molecular formula C19H21N3O2S. This compound features a thiazole ring, a pyridine ring, and a methanamine group, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine ring and the methanamine group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)pyridin-2-yl)methanamine
- (6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanamine
Uniqueness
Compared to similar compounds, (6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)methanamine may exhibit unique properties such as higher binding affinity to certain targets or enhanced stability under specific conditions. These unique characteristics make it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H21N3O2S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
[6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridin-2-yl]methanamine |
InChI |
InChI=1S/C19H21N3O2S/c1-3-23-17-9-8-13(10-18(17)24-4-2)19-22-16(12-25-19)15-7-5-6-14(11-20)21-15/h5-10,12H,3-4,11,20H2,1-2H3 |
InChIキー |
IDCNQDYUJKLGSF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=CC=CC(=N3)CN)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


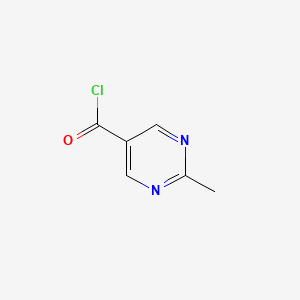
![(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid](/img/structure/B13652546.png)
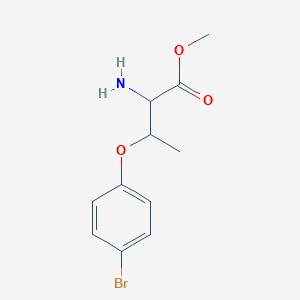
![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13652560.png)

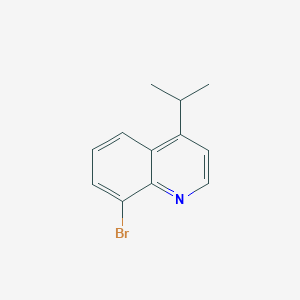

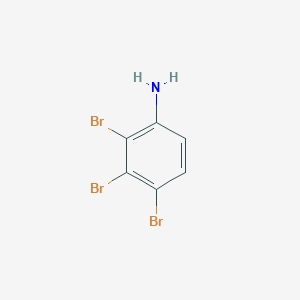
![1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13652591.png)
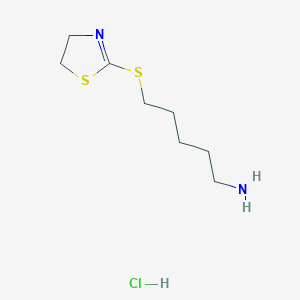
![7-Iodobenzo[d]isothiazole](/img/structure/B13652601.png)

